molecular formula C26H28ClFN6O2 B10789005 3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide

3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide

Cat. No.: B10789005
M. Wt: 511.0 g/mol
InChI Key: WYQMBBLBBATMIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FRF-01-116 involves several steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps :

    Formation of the quinazoline core: This involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions to form the quinazoline ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the piperazine ring: The piperazine ring is formed by reacting the intermediate with piperazine under basic conditions.

    Final coupling: The final step involves coupling the quinazoline intermediate with the piperazine intermediate to form FRF-01-116.

Industrial production methods for FRF-01-116 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

FRF-01-116 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions include N-oxides, dihydroquinazoline derivatives, and substituted quinazoline derivatives .

Properties

Molecular Formula

C26H28ClFN6O2

Molecular Weight

511.0 g/mol

IUPAC Name

3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide

InChI

InChI=1S/C26H28ClFN6O2/c1-4-23(35)33-11-13-34(14-12-33)25-19-15-20(27)18(17-7-5-6-8-21(17)28)16-22(19)30-26(31-25)29-10-9-24(36)32(2)3/h4-8,15-16H,1,9-14H2,2-3H3,(H,29,30,31)

InChI Key

WYQMBBLBBATMIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCNC1=NC2=CC(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=CC=CC=C4F

Origin of Product

United States

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